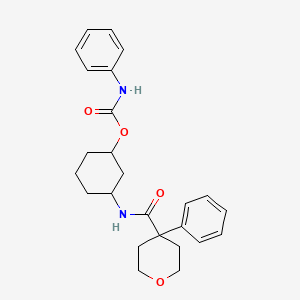
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can potentially be adapted for the synthesis of the target compound. For instance, the three-component condensation of dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile leads to the formation of 4H-pyran derivatives, which are structurally related to the pyran moiety in the target compound . Additionally, the cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids to form 3H-naphtho[2.1-b]pyran-2-carboxamides suggests a potential pathway for introducing the carboxamide group into a pyran ring .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established, showing significant π-stacking interactions and conformational details . These findings could be indicative of the potential molecular interactions and conformations that the target compound might exhibit.
Chemical Reactions Analysis
The papers describe various chemical reactions, including unexpected cyclization reactions and nucleophilic substitutions, which could be relevant to the target compound. For instance, the reaction of cyclohexylamine with different aldehydes leads to different products depending on the substituents, which could inform the reactivity of the cyclohexyl moiety in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, crystallization behavior, and electronic polarization of related compounds could be extrapolated to predict the behavior of the target compound . The importance of the carbamate group for biological activity in certain compounds also suggests that the carbamate moiety in the target compound could play a significant role in its chemical properties and potential biological activities .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Researchers have synthesized various complex molecules, including carbamates and pyrazole derivatives, to explore their structure, thermal stability, and potential applications in materials science and catalysis. For example, Fang et al. (2009) discussed the synthesis and structural characterization of ternary metal complexes, emphasizing the importance of such compounds in developing new materials with unique properties (Fang, Li, He, Shao, Pang, & Zhu, 2009).
Catalysis and Chemical Transformations
- Complex carbamates and related structures play a crucial role in catalysis, offering pathways to synthesize novel compounds. For instance, Shul’pin, Attanasio, and Suber (1993) described the use of vanadate-pyrazine-2-carboxylic acid systems for the efficient oxidation of alkanes and arenes, highlighting the versatility of such catalysts in organic synthesis (Shul’pin, Attanasio, & Suber, 1993).
Molecular Docking and Biological Evaluation
- The design and synthesis of compounds with potential biological activity, including anticancer and antimicrobial properties, often involve complex structures similar to 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate. Alam et al. (2016) conducted studies on pyrazole derivatives, evaluating their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. This research underscores the importance of structural complexity in developing new therapeutic agents (Alam, Wahi, Singh, Sinha, Tandon, Tandon, Grover, & Rahisuddin, 2016).
Environmental and Analytical Applications
- The development of sensors and analytical methods for detecting environmental pollutants and biological markers also benefits from the synthesis of complex carbamates and related compounds. For example, Zamani et al. (2009) explored the creation of a chromium(III) membrane sensor based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, demonstrating the utility of such compounds in environmental monitoring (Zamani, Rajabzadeh, Masrornia, Dejbord, Ganjali, & Seifi, 2009).
Propriétés
IUPAC Name |
[3-[(4-phenyloxane-4-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-23(25(14-16-30-17-15-25)19-8-3-1-4-9-19)26-21-12-7-13-22(18-21)31-24(29)27-20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUMOUTKBGOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
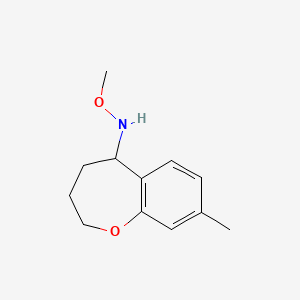
![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)
![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)
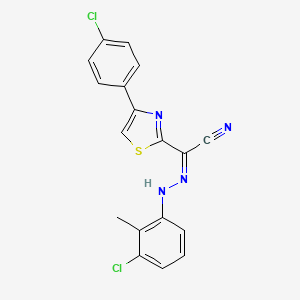
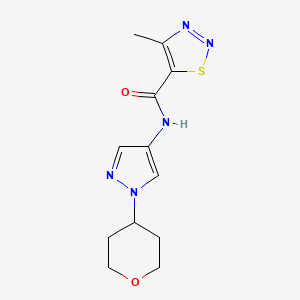
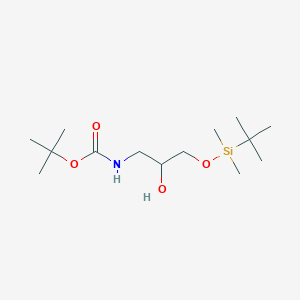
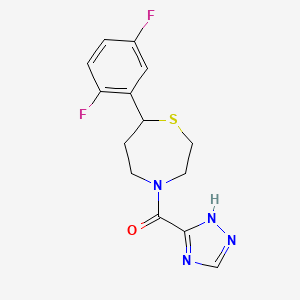
![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)